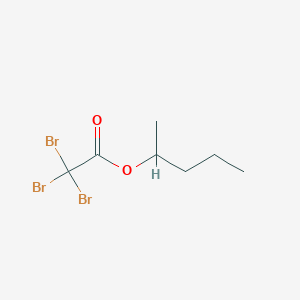
Acetic acid, tribromo, 1-methylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, tribromo, 1-methylbutyl ester: is an organic compound with the molecular formula C₇H₁₁Br₃O₂ and a molecular weight of 366.873 . This compound is a derivative of acetic acid, where three hydrogen atoms are replaced by bromine atoms, and the esterification occurs with 1-methylbutanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, tribromo, 1-methylbutyl ester typically involves the esterification of tribromoacetic acid with 1-methylbutanol. The reaction can be catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Acetic acid, tribromo, 1-methylbutyl ester can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form acetic acid derivatives with fewer bromine atoms.
Hydrolysis: The ester can be hydrolyzed back to tribromoacetic acid and 1-methylbutanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Reduction: Products include acetic acid derivatives with fewer bromine atoms.
Hydrolysis: Products are tribromoacetic acid and 1-methylbutanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetic acid, tribromo, 1-methylbutyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology and Medicine: The compound is studied for its potential biological activity and its effects on various biological pathways. It may be used in the development of pharmaceuticals and other biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of acetic acid, tribromo, 1-methylbutyl ester involves its interaction with biological molecules through its bromine atoms. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interaction with molecular targets. The ester group allows the compound to be hydrolyzed, releasing tribromoacetic acid and 1-methylbutanol, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Acetic acid, tribromo, 1-methylbutyl ester is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and potential applications. The esterification with 1-methylbutanol also provides distinct physical and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
90380-68-0 |
|---|---|
Molekularformel |
C7H11Br3O2 |
Molekulargewicht |
366.87 g/mol |
IUPAC-Name |
pentan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-3-4-5(2)12-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
MJLVEJKVDIYJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


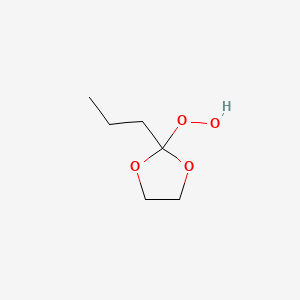
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)

![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
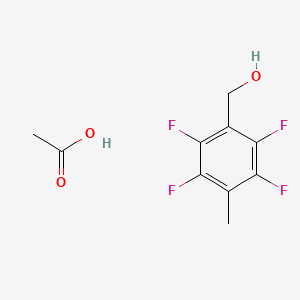
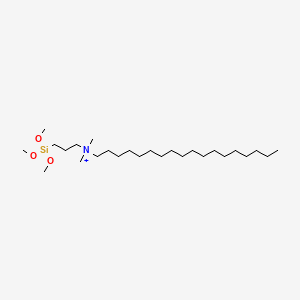


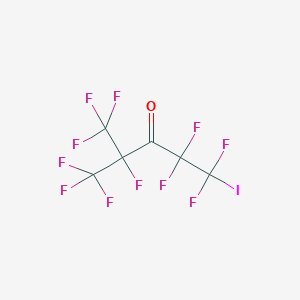
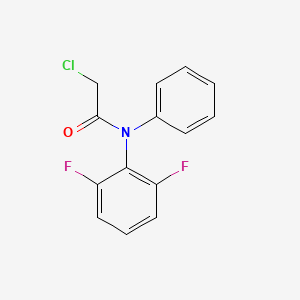

![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)


